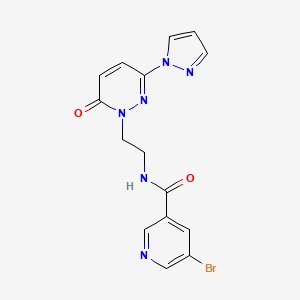

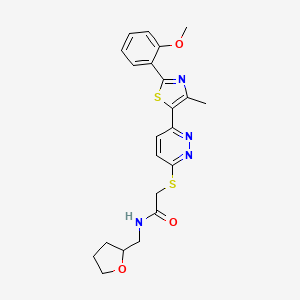

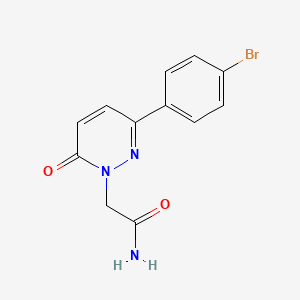

![molecular formula C6H9N3O B2891929 2-[(Pyridazin-3-yl)amino]ethan-1-ol CAS No. 1247645-02-8](/img/structure/B2891929.png)

2-[(Pyridazin-3-yl)amino]ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(Pyridazin-3-yl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 1247645-02-8 . It has a molecular weight of 139.16 . The IUPAC name for this compound is 2-(3-pyridazinylamino)ethanol . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2, (H,7,9) . This indicates that the compound contains 6 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .

Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 139.16 .

Scientific Research Applications

Metalation and Carbon-Carbon Coupling Reactions

The metalation of 2-(aminomethyl)pyridine derivatives, including similar structures to "2-[(Pyridazin-3-yl)amino]ethan-1-ol," has been studied, showing the potential for complex formation and carbon-carbon coupling reactions. These reactions are crucial for the development of new materials and chemical synthesis processes. The study by Westerhausen et al. (2001) demonstrates the lithiation and subsequent reaction with dimethylzinc, leading to the formation of various complex compounds, highlighting the versatile chemistry of pyridazin-3-ylamino derivatives (Westerhausen et al., 2001).

Complexation with Metal Ions

Research by Hakimi et al. (2013) explores the complexation of a ligand, resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, to cadmium(II). This study showcases the potential of pyridazin-3-ylamino derivatives in forming metal complexes with distinct geometric configurations, useful in material science and coordination chemistry (Hakimi et al., 2013).

Synthetic Applications in Heterocyclic Chemistry

The synthesis of novel pyridazinone derivatives, as detailed by Alonazy et al. (2009), demonstrates the flexibility of pyridazin-3-ylamino derivatives in heterocyclic chemistry. These derivatives can undergo further chemical modifications to produce compounds with potential biological activity, highlighting the importance of such structures in pharmaceutical chemistry (Alonazy et al., 2009).

Catalytic Synthesis and Green Chemistry

Michlik and Kempe (2013) introduced a sustainable, iridium-catalyzed pyrrole synthesis utilizing secondary alcohols and amino alcohols, which could include "this compound" derivatives. This method represents a green chemistry approach, reducing environmental impact by utilizing renewable resources and generating valuable heterocyclic compounds (Michlik & Kempe, 2013).

Ionic Liquids and Advanced Materials

Shevchenko et al. (2017) synthesized ionic liquids with novel nitrogenous centers, demonstrating the potential of "this compound" derivatives in the development of new materials with unique electrical and thermal properties. These findings contribute to the advancement of ionic liquids and their applications in various industrial and technological fields (Shevchenko et al., 2017).

Safety and Hazards

The safety information for “2-[(Pyridazin-3-yl)amino]ethan-1-ol” indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds, such as 6-aryl-3(2h)-pyridazinone derivatives, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Biochemical Pathways

Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

2-(pyridazin-3-ylamino)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c10-5-4-7-6-2-1-3-8-9-6/h1-3,10H,4-5H2,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMHQQXWCGRSSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2891858.png)

![N-([1,1'-Biphenyl]-4-yl)dibenzo[b,d]thiophen-4-amine](/img/structure/B2891859.png)

![2-(3-Hydroxypropyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2891860.png)